molecular formula C14H17NO5 B070337 (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid CAS No. 161891-81-2

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid

Cat. No.: B070337
CAS No.: 161891-81-2
M. Wt: 279.29 g/mol
InChI Key: BDCQMEKOKHOPOQ-NSHDSACASA-N
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Description

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is a chiral compound that belongs to the class of oxazolidines. It is characterized by the presence of a benzyloxycarbonyl group and a carboxylic acid functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid typically involves the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through the reaction of the oxazolidine with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolidine derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce reduced oxazolidine derivatives.

Scientific Research Applications

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid
  • (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid

Uniqueness

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is unique due to its specific combination of functional groups and chiral nature. This uniqueness makes it valuable in asymmetric synthesis and as a versatile intermediate in organic chemistry.

Properties

IUPAC Name

(4S)-2,2-dimethyl-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-14(2)15(11(9-20-14)12(16)17)13(18)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCQMEKOKHOPOQ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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